4-Methoxy-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile
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Overview
Description
4-Methoxy-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile is an organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile typically involves the reaction of 4-methoxybenzonitrile with 1-methyl-1H-pyrazol-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
4-Methoxy-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathway, leading to its death . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may bind to proteins or enzymes critical for the survival of the target organism .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A pyrazole derivative used as a fungicide.
Trifloxystrobin: Another pyrazole-based fungicide with similar applications.
Prothioconazole: A triazole fungicide with a similar mode of action.
Uniqueness
4-Methoxy-2-((1-methyl-1H-pyrazol-4-yl)oxy)benzonitrile is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other pyrazole derivatives, it has shown promising results in antileishmanial and antimalarial studies, making it a valuable compound for further research .
Properties
IUPAC Name |
4-methoxy-2-(1-methylpyrazol-4-yl)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-15-8-11(7-14-15)17-12-5-10(16-2)4-3-9(12)6-13/h3-5,7-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXVLOAPXZGPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2=C(C=CC(=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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